sodium;(2S)-5-oxopyrrolidine-2-carboxylate sodium;(2S)-5-oxopyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 37675-88-0
VCID: VC16977519
InChI: InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1
SMILES:
Molecular Formula: C10H12N2NaO6-
Molecular Weight: 279.20 g/mol

sodium;(2S)-5-oxopyrrolidine-2-carboxylate

CAS No.: 37675-88-0

Cat. No.: VC16977519

Molecular Formula: C10H12N2NaO6-

Molecular Weight: 279.20 g/mol

* For research use only. Not for human or veterinary use.

sodium;(2S)-5-oxopyrrolidine-2-carboxylate - 37675-88-0

Specification

CAS No. 37675-88-0
Molecular Formula C10H12N2NaO6-
Molecular Weight 279.20 g/mol
IUPAC Name sodium;(2S)-5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1
Standard InChI Key ZIANFPVTVNDULH-QHTZZOMLSA-L
Isomeric SMILES C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+]
Canonical SMILES C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Sodium (2S)-5-oxopyrrolidine-2-carboxylate is characterized by its stereospecific (2S) configuration, which ensures its biological compatibility with L-amino acid-based systems. The compound’s IUPAC name, sodium;(2S)-5-oxopyrrolidine-2-carboxylate, reflects its sodium counterion and the cyclic pyrrolidine backbone. Key structural identifiers include:

PropertyValue
CAS No.37675-88-0
Molecular FormulaC10_{10}H12_{12}N2_{2}NaO6_{6^-}
Molecular Weight279.20 g/mol
InChIInChI=1S/2C5H7NO3.Na/c27-4-2-1-3(6-4)5(8)9;/h23H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1
InChIKeyZIANFPVTVNDULH-QHTZZOMLSA-L
Isomeric SMILESC1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+]

The compound’s planar pyrrolidine ring and carboxylate group enable hydrogen bonding and ionic interactions, critical for its solubility in aqueous environments and reactivity in biochemical systems .

Relationship to Glutamic Acid and Proline

As a cyclized derivative of L-glutamic acid, sodium (2S)-5-oxopyrrolidine-2-carboxylate shares structural homology with both glutamic acid and L-proline. The cyclization eliminates the α-amino group of glutamic acid, forming a lactam ring that confers rigidity and resistance to enzymatic degradation . This structural modification alters its metabolic pathway compared to linear amino acids, as evidenced by its association with disorders of glutamine or glutathione metabolism when present at elevated levels in vivo .

Synthesis and Preparation

Synthetic Pathways

The synthesis of sodium (2S)-5-oxopyrrolidine-2-carboxylate typically begins with L-glutamic acid or its esters. A two-step process involves:

  • Cyclization: Intramolecular amide bond formation between the γ-carboxyl group and α-amino group of glutamic acid, facilitated by acidic or basic conditions.

  • Oxidation: Introduction of the oxo group at the 5-position via oxidation agents such as hydrogen peroxide or potassium permanganate.

Optimization of reaction conditions (e.g., temperature, pH, and solvent polarity) is critical to achieving high yields (>80%) and enantiomeric purity.

Purification and Characterization

Post-synthesis purification employs techniques such as recrystallization from ethanol-water mixtures or ion-exchange chromatography. Analytical confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) ensures structural fidelity. The sodium salt form enhances stability and solubility, making it preferable for pharmaceutical formulations.

Biological and Pharmacological Applications

Role in Protein Post-Translational Modifications

Sodium (2S)-5-oxopyrrolidine-2-carboxylate is functionally related to pyroglutamate (pE), a post-translational modification observed in therapeutic antibodies. In vivo studies demonstrate that N-terminal glutamate residues in antibodies spontaneously cyclize to pE under physiological conditions (pH 7.4, 37°C) . This conversion, which occurs more slowly than glutamine-to-pE cyclization, is influenced by protein tertiary structure. Denaturation accelerates the reaction, suggesting that structural flexibility modulates conversion rates .

Table 1: In Vivo Pyroglutamate Formation Rates in Antibodies

Antibody ComponentConversion Rate (% per day)
Light Chain (mAb1)0.45 ± 0.07
Heavy Chain (mAb1)0.32 ± 0.05
Heavy Chain (mAb3)0.28 ± 0.04

These findings underscore the compound’s relevance in biotherapeutic stability and criticality assessments for antibody therapeutics .

Enzymatic and Metabolic Interactions

The conjugate base of 5-oxo-L-proline interacts with enzymes involved in glutathione metabolism. Elevated serum levels of this compound correlate with impaired glutathione synthesis, as seen in 5-oxoprolinuria, a rare metabolic disorder . Its resistance to aminopeptidases, due to the cyclic structure, prolongs its half-life in vivo, making it a potential biomarker for metabolic screening .

Comparative Analysis with Related Compounds

Sodium (2S)-5-Oxopyrrolidine-2-Carboxylate vs. L-Proline

While both compounds feature a pyrrolidine ring, sodium (2S)-5-oxopyrrolidine-2-carboxylate differs in its oxo and carboxylate groups. This structural distinction abolishes L-proline’s role in protein folding but introduces unique hydrogen-bonding capabilities, enabling novel interactions in catalytic sites .

Comparison to Pyroglutamic Acid Derivatives

Pyroglutamic acid derivatives, such as N-terminal pE in antibodies, share the cyclic lactam structure but lack the sodium counterion. The ionic nature of sodium (2S)-5-oxopyrrolidine-2-carboxylate enhances its solubility, facilitating its use in aqueous reaction systems .

Research Advancements and Future Directions

In Vitro to In Vivo Translation

Recent studies replicating in vivo pyroglutamate formation rates in vitro (PBS, pH 7.4, 37°C) validate the use of this compound as a model for predicting therapeutic antibody stability . Structural insights into denaturation-induced rate acceleration may inform antibody engineering strategies to minimize heterogeneity.

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